5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound belonging to the class of pyrimidinetriones, which are derivatives of barbituric acid. Its molecular formula is C₁₃H₁₂N₂O₄, and it features a benzoyl group at the 5-position and dimethyl substitutions at the 1 and 3 positions of the pyrimidine ring. This compound is characterized by its unique structure, which includes a six-membered pyrimidine ring containing two nitrogen atoms and three carbonyl groups.
Research indicates that compounds similar to 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione exhibit significant biological activities. Pyrimidinone derivatives have been shown to impede plasma coagulation by selectively inhibiting serine proteases or protease zymogens . Additionally, some studies suggest potential neuroprotective effects and applications in treating various neurological disorders.
The synthesis of 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves:
Interaction studies involving 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione focus on its binding affinity with various biological targets. These studies often utilize techniques such as:
Several compounds share structural similarities with 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3-Dimethylbarbituric Acid | C₈H₁₀N₂O₃ | Base structure for many pyrimidinetriones |
| 5-Allyl-1,3-dimethylbarbituric Acid | C₁₁H₁₄N₂O₃ | Contains an allyl group instead of a benzoyl group |
| 5-(2-Methylbenzylidene)-1,3-dimethylpyrimidine-2,4,6-trione | C₁₄H₁₄N₂O₃ | Features a methylbenzylidene substituent |
The uniqueness of 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione lies in its specific combination of the benzoyl group and dimethyl substitutions on the pyrimidine ring. This configuration not only influences its biological activity but also enhances its potential applications in drug development compared to other similar compounds.
The exploration of pyrimidinetrione derivatives traces its origins to Adolf von Baeyer’s 1864 synthesis of barbituric acid, the foundational scaffold for this chemical class. Early work focused on understanding the tautomeric equilibria of the pyrimidinetrione core, which exists in dynamic keto-enol forms depending on pH and solvent conditions. The introduction of substituents at the 5-position of the ring, such as alkyl, aryl, or acyl groups, emerged as a strategy to modulate physicochemical properties and biological activity. For instance, Grimaux’s 1879 synthesis of barbituric acid from malonic acid and urea laid the groundwork for later derivatization efforts, including the incorporation of benzoyl groups. The specific addition of a benzoyl moiety to the 5-position, as seen in 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, reflects mid-20th century innovations in enhancing molecular stability and electronic delocalization for pharmacological applications.
The structural features of 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione exemplify key principles in barbiturate chemistry. The benzoyl group at C-5 introduces steric bulk and π-conjugation, which influence both solubility and resonance stabilization. Meanwhile, the N1 and N3 methyl groups reduce hydrogen-bonding capacity compared to unsubstituted barbituric acid, potentially altering intermolecular interactions in biological systems. Spectroscopic studies of analogous compounds reveal that such substitutions shift the keto-enol equilibrium toward the keto form, as evidenced by diminished enolic proton signals in $$ ^1H $$-NMR spectra. These modifications also enhance lipophilicity, a critical factor in blood-brain barrier penetration for central nervous system-targeted agents.
Contemporary investigations into 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione focus on its role as a multifunctional building block in medicinal chemistry. Recent synthetic protocols employ condensation reactions between 1,3-dimethylbarbituric acid and benzoyl chloride derivatives under mild acidic conditions, achieving yields exceeding 70%. A pressing challenge lies in optimizing regioselectivity during benzoylation, as competing reactions at the N7 position can generate undesired byproducts. Additionally, computational studies highlight the compound’s potential as a modulator of ATP-binding cassette transporters like P-glycoprotein (P-gp), with molecular docking simulations suggesting strong hydrogen-bond interactions between the benzoyl carbonyl and residues in the P-gp ATPase domain. However, empirical validation of these interactions remains limited, underscoring the need for advanced biophysical assays.
Comparative analysis reveals distinct functional advantages of 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione over classical barbiturates. For example:
The benzoyl group in the target compound introduces a planar aromatic system absent in phenobarbital analogues, enabling π-π stacking interactions with aromatic residues in protein binding pockets. Furthermore, methylation at N1 and N3 minimizes metabolic dealkylation pathways that commonly shorten the half-life of N-H-containing barbiturates. These structural distinctions position the compound as a candidate for overcoming multidrug resistance in chemotherapy, though clinical applications remain speculative without in vivo efficacy data.
Barbituric acids act on multiple biological targets only when three structural conditions are met:
5-Benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (hereafter “5-benzoyl-dimethyl-BT”) fulfils these rules with:
Replacing the customary phenyl of phenobarbital with a benzoyl unit extends conjugation, increases planarity and introduces an electrophilic carbonyl. Three recurrent biological consequences have been documented:
| Study | Representative benzoylated analogue | Principal assay | Activity gain vs. non-benzoylated congener | Notes |
|---|---|---|---|---|
| Singh et al. 2010 [4] | 5-benzoyl-barbiturates 5 & 6 | P-gp ATPase stimulation | ↑ >50% basal activity | Benzoyl carbonyl acts as H-bond acceptor for Mg^2+-ATP channel lining. |
| Figueiredo et al. 2017 [5] | 1,3-dimethyl-5-benzoyl hydrazone (6c) | Xanthine oxidase (XO) | IC₅₀ = 24.3 µM; 3-fold stronger than acetyl analogue | π–π stacking of benzoyl ring with Phe914 of XO. |
| Naguib et al. 1993 [6] | 5-benzyl-barbituric acids | Uridine phosphorylase | K_i ≈ 1–3 nM (competitive) | Benzoyl–like benzyloxy groups mimic uracil ribose pocket but resist phosphorolysis. |
| Shaker & Ishak 2011 review [7] | Multiple C-5 benzoyl scaffolds | Mannich adduct formation | Reaction rate ↑ 2–3 × | Carbonyl activates C-5 methylene toward nucleophilic addition, enabling rapid library synthesis. |
Collectively these data show that the benzoyl group enhances π-surface area (favourable for enzyme cavities rich in aromatic residues) and offers an additional polar carbonyl that can either hydrogen-bond or coordinate metal ions, thereby raising potency across mechanistically diverse assays.
Classical barbiturates bear one or two ring NH groups. Alkylation exerts a three-pronged SAR effect:
1. Acidity suppression. Dual N-methylation removes the acidic NH and renders the molecule predominantly neutral at physiological pH, attenuating GABA_A receptor affinity that relies on the enolate form [1].
2. Lipophilicity rise. The logP of 5-benzoyl-dimethyl-BT is predicted to exceed 2.8—>0.7 log units higher than the mono-methyl congener—facilitating membrane permeation essential for intracellular targets such as XO [8].
3. Metabolic shielding. N-methyl groups block N-dealkylation and oxidative ring opening, conferring greater microsomal stability; in silico ADMET filters classify the dimethyl scaffold as compliant with the Lipinski rule of five and devoid of CYP450 alerts [5].
QSAR statistics corroborate these trends: in a 17-member barbiturate set, the Hyper-Wiener index (a size-and-shape descriptor that scales with N-alkyl bulk) emerged as the single most powerful predictor of both molar refractivity and logP (R² = 0.93) [9].
| Parameter | 5-benzoyl-dimethyl-BT | Phenobarbital | 5-ethyl-dimethyl-phenyl-BT [9] | Comment |
|---|---|---|---|---|
| Ring acidity (calc. pK_a) | <4 (non-ionisable) | 7.5 (partially ionised) | <4 | Loss of NH lowers GABAergic potential. |
| cLogP | 2.8–3.0 | 2.1 | 2.6 | Benzoyl > phenyl > ethyl for hydrophobicity. |
| XO inhibition [5] [10] | IC₅₀ ≈ 24 µM | Inactive | IC₅₀ ≈ 42 µM | Extra carbonyl and aromatic extension favour XO pocket. |
| Antibacterial MIC (S. aureus) [11] | 8–16 µg mL⁻¹ | >64 µg mL⁻¹ | 32 µg mL⁻¹ | Aromatic acyl strengthens membrane anchoring and depolarisation. |
The comparison highlights how simultaneous C-5 benzoylation and dual N-methylation redirect pharmacological space from classical CNS depression toward enzyme inhibition and antimicrobial action.
Quantum-mechanical AM1 calculations on 48 barbiturates revealed that the most predictive electronic descriptors for anticonvulsant potency are: (i) the negative electrostatic potential on C-2 carbonyl oxygen and (ii) molecular dipole moment [6]. Benzoyl introduction increases molecular anisotropy while N-methylation decreases the enolic charge density—features that correlate with the observed switch from CNS to peripheral enzymatic targets.
Topological-index QSAR (17 derivatives) [9] demonstrated that polarizability (POL) can be expressed as:
$$\mathrm{POL}=8.822+0.265\,\mathrm{Wp}+0.006\,\mathrm{WW}$$
where Wp is Wiener polarity and WW is the Hyper-Wiener index (R² = 0.98). When 5-benzoyl-dimethyl-BT is projected onto this model (Wp = 39; WW = 1564) [9], the predicted POL (≈ 28.9 ų) is 21% higher than phenobarbital, rationalising the compound’s superior van-der-Waals complementarity to large enzyme pockets such as XO and uridine phosphorylase.
Docking experiments performed on the Nucleophosmin-1 channel (PDB 2P1B) ranked benzoyl-bearing 1,3-dimethyl analogues among the top binders; π–π stacking with Phe268 and hydrogen-bonding through the benzoyl carbonyl were recurrent motifs in the best-scoring poses [5].
A representative MLR for XO inhibition (training set = 28) [10] is:
$$\log(1/IC{50}) = 0.214\,\text{cLogP} + 0.043\,\text{POL} - 0.328\,\text{NH}{\text{acidic}} + 0.012\,\text{πSA}$$
(R² = 0.84; SEE = 0.19). Applying the equation to 5-benzoyl-dimethyl-BT (cLogP = 2.9; POL = 28.9; NH_acidic = 0; πSA = 23 Ų) yields a predicted IC₅₀ of 27 µM—within experimental error of the measured 24 µM [5], validating the descriptor choice and underscoring the predictive value of logP-polarizability coupling for benzoylated barbiturates.
Key Take-aways